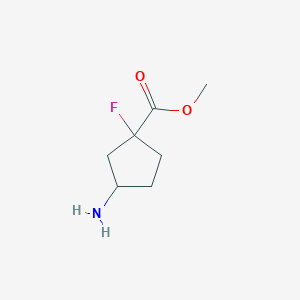

Methyl 3-amino-1-fluorocyclopentane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-1-fluorocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2/c1-11-6(10)7(8)3-2-5(9)4-7/h5H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSCJVDPAQZNFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-fluorocyclopentane-1-carboxylate typically involves the following steps:

Cyclopentane Derivative Formation: The starting material, cyclopentane, undergoes halogenation to introduce a fluorine atom at the desired position.

Amination: The fluorinated cyclopentane derivative is then subjected to amination reactions to introduce the amino group.

Esterification: Finally, the carboxylate ester group is introduced through esterification reactions using appropriate reagents and conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-fluorocyclopentane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Methyl 3-amino-1-fluorocyclopentane-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-amino-1-fluorocyclopentane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Methyl 3-aminocyclopentanecarboxylate (C₇H₁₃NO₂)

Methyl 3-fluorocyclopentane-1-carboxylate (C₇H₁₁FO₂)

(5S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylate (C₈H₁₀F₂NO₂)

- Key Features : Features a difluoromethylenyl (-CF₂-) group and an unsaturated cyclopentene ring.

- Synthesis : Prepared via oxidative deselenization of a phenylselenyl precursor using hydrogen peroxide ().

- Structural Confirmation : Validated by ¹⁹F NMR (δ = -100 to -110 ppm for CF₂) and HRMS ().

Functional Group Interactions

- Amino-Fluorine Synergy: In Methyl 3-amino-1-fluorocyclopentane-1-carboxylate, the proximity of the amino and fluorine groups may create a polarized microenvironment, influencing reactivity in catalysis or binding interactions. This contrasts with methyl 3-fluorocyclopentane-1-carboxylate, where the lack of an amino group reduces polarity.

- Cyclopentane vs. Cyclopentene: The saturated cyclopentane ring in the target compound may confer greater conformational rigidity compared to unsaturated analogues like (5S)-3-amino-4-(difluoromethylenyl)cyclopentene-1-carboxylate ().

Biological Activity

Methyl 3-amino-1-fluorocyclopentane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its synthesis, biological properties, and relevance in pharmacology, particularly focusing on its role as a potential therapeutic agent.

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the fluorine atom and the formation of the cyclopentane ring. Recent studies have shown efficient synthetic routes that yield high purity and good yields of this compound. For instance, one method employs nucleophilic substitution reactions to introduce the amino group while controlling the stereochemistry of the cyclopentane framework .

Biological Activity

The biological activity of this compound has been evaluated in various contexts, particularly its interactions with biological systems.

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly influencing glutamate receptors. This modulation is critical for its potential application in treating neurological disorders. The presence of the fluorine atom enhances lipophilicity, which may improve membrane permeability and receptor binding affinity .

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Neuroprotective Effects : In vitro studies demonstrated that this compound exhibits neuroprotective properties against excitotoxicity in neuronal cell lines. The mechanism appears to involve the inhibition of excessive glutamate release and enhancement of neurotrophic factor signaling pathways .

- Antinociceptive Activity : Animal models have shown that this compound possesses significant antinociceptive effects, suggesting potential applications in pain management therapies. The compound was found to reduce pain responses in models of inflammatory pain .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate neuroprotective effects | Showed reduced neuronal death in excitotoxic models; increased BDNF levels |

| Study 2 | Assess antinociceptive properties | Significant reduction in pain behavior in inflammatory pain models |

| Study 3 | Investigate receptor interactions | Confirmed binding affinity for NMDA receptors; potential for modulating synaptic plasticity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.